N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-19(15,17)18/h5-8H,2-4,9-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYQOVMXSDZYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide typically involves the formation of the thiazinane ring followed by the introduction of the phenylpropionamide group. One common method involves the reaction of a suitable precursor with 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to form the cyclic sulfamoyl acetamide ester. This intermediate is then hydrolyzed using methanolic potassium hydroxide (KOH) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the thiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest for studying enzyme interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Modified Thiazinane Substituents
The thiazinane core in N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide can be compared to derivatives with varying substituents. For example:
- Methoxy substituents (e.g., 34) increase electron density on the thiazinane ring, which could enhance nucleophilicity .
- Synthetic Accessibility : The target compound’s synthesis may parallel methods for 35 and 34 , such as ring-opening or substitution reactions. However, the propionamide group’s introduction likely requires additional steps, such as amidation of a precursor aryl amine.
Propionamide-Containing Analogues in Different Scaffolds
Propionamide groups are common in bioactive molecules. Key comparisons include:
- Pyrazole Derivatives : describes N-substituted pyrazolylmethyl propionamides (e.g., 6 and 7 ) synthesized via nucleophilic substitution of 4-chloromethylpyrazole with propionamide (moderate yields, ~50–60%). The target compound’s propionamide group, attached to a phenyl-thiazinane system, may exhibit distinct hydrogen-bonding or steric properties compared to pyrazole-based analogues .
- Quinoline Derivatives: Patent data () highlights quinoline-based propionamides (e.g., N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)propionamide). These compounds demonstrate the role of propionamide in enhancing interactions with hydrophobic pockets in biological targets. The target compound’s thiazinane-phenyl scaffold may offer different conformational flexibility compared to the planar quinoline system .
Propionamide vs. Acetamide Derivatives
Replacing propionamide with acetamide alters physicochemical properties:
| Property | Propionamide (Target Compound) | Acetamide (e.g., 40 in ) |
|---|---|---|
| Chain Length | C3 alkyl | C2 alkyl |
| Lipophilicity (LogP) | Higher | Lower |
| Hydrogen-Bonding Capacity | Similar | Similar |
- Biological Implications : The longer propionamide chain may improve membrane permeability but reduce aqueous solubility compared to acetamide. This trade-off is critical in drug design .
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires optimization of amidation steps, as seen in and . Yields for analogous thiazinane derivatives range from 32% (e.g., 36 ) to 80% (e.g., 38 ), suggesting that steric or electronic factors influence efficiency .
- Spectroscopic Differentiation: IR and NMR spectra of the target compound would exhibit signals characteristic of the 1,1-dioxide thiazinane (e.g., S=O stretches at ~1150–1300 cm⁻¹) and propionamide (N-H stretches at ~3300 cm⁻¹), distinguishing it from pyrazole or quinoline-based analogues .
Biological Activity
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide is a complex organic compound notable for its unique structural features, including a thiazinane ring that contributes to its potential biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula for this compound is , with a molecular weight of approximately 366.4 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
1. Antimicrobial Properties
Preliminary studies suggest that compounds containing thiazole and thiazinane structures often exhibit antimicrobial activity. While specific data on this compound is limited, related compounds have shown promise against various bacterial strains.
2. Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, thiazole-integrated compounds have demonstrated significant cytotoxic effects in various cancer cell lines, suggesting that this compound may also exhibit similar effects.
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Thiazole derivative A | 1.61 ± 1.92 | Inhibition of cell cycle progression |
| Thiazole derivative B | 1.98 ± 1.22 | Induction of apoptosis |
| This compound | TBD | TBD |
3. Enzyme Inhibition
The compound may interact with specific enzymes or proteins within cellular pathways. Such interactions could modulate signaling pathways critical for cell survival and proliferation. However, detailed studies on the precise targets of this compound remain necessary to elucidate its mechanism of action.
Study on Structural Analogues
Research has shown that structural analogues of this compound exhibit varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Thiazole ring | Moderate antimicrobial |
| 5-Methylthiazolidine | Thiazolidine ring | Anticancer activity |
| N-[4-(phenylthio)-thiazole] | Thiazole with phenylthio group | Inhibitory effects on PTPase |
These findings highlight the importance of specific functional groups and structural configurations in determining biological activity.
Mechanistic Insights
While direct studies on the mechanism of action for this compound are scarce, related compounds have been shown to interact with cellular proteins through hydrophobic interactions and hydrogen bonding. This suggests a potential for similar interactions in the case of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodology :
-
Synthetic Routes : Begin with a benzyl-protected piperidine intermediate (e.g., N-(1-benzylpiperidin-4-yl) derivatives) for controlled deprotection. React with propionyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
-
Optimization : Adjust reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for amine:propionyl chloride). Monitor progress via TLC or HPLC.
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Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
-
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of residual solvent peaks) .
Table 1: Synthesis Optimization Parameters
Parameter Optimal Condition Impact on Yield/Purity Temperature 50°C Maximizes reaction rate Solvent Anhydrous DCM Reduces side reactions Purification Ethanol/water recrystallization Removes hydrophilic impurities
Q. Which analytical techniques are critical for confirming the molecular structure of this compound, and what are the key spectral markers?
- Methodology :
- 1H/13C NMR : Aromatic protons (δ 7.3–7.6 ppm for the phenyl group), propionamide methylene (δ 2.3–2.5 ppm), and thiazinan-dioxido sulfone signals (no protons directly attached) .
- IR Spectroscopy : Strong S=O stretching vibrations at ~1120 cm⁻¹ and ~1300 cm⁻¹ for the sulfone group .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ matching the theoretical molecular weight (e.g., 323.35 g/mol) .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental X-ray crystallography data be resolved?
- Methodology :
- Computational Modeling : Perform density functional theory (DFT) geometry optimization using Gaussian or similar software. Compare bond lengths and angles with X-ray data .
- Crystallographic Refinement : Use SHELXL (part of the SHELX suite) to refine hydrogen bonding networks and packing effects. Check for disorder in the thiazinan-dioxido ring .
- Validation : Calculate R-factors and residual electron density maps to identify discrepancies. Cross-reference with similar structures (e.g., N-(4-(4-nitrophenoxy)phenyl)propionamide) .
Q. What strategies enhance aqueous solubility for pharmacological studies, and how are they validated?
- Methodology :
-
Prodrug Design : Introduce sulfonamide or phosphate ester groups (e.g., N-propionylsulfonamide derivatives) to improve hydrophilicity .
-
Validation :
-
Solubility Assays : Measure equilibrium solubility in PBS (pH 7.4) using UV-Vis spectroscopy.
-
Pharmacokinetics : Assess bioavailability in animal models via LC-MS/MS plasma analysis .
Table 2: Solubility Enhancement Strategies
Strategy Example Modification Solubility Increase (mg/mL) Sulfonamide Prodrug HM-1 derivative 2.5 → 12.8 Co-crystallization With fumaric acid 1.8 → 9.4
Q. How is the binding affinity to serum proteins determined, and how does this impact pharmacokinetic modeling?
- Methodology :
- Ultrafiltration/Equilibrium Dialysis : Incubate compound with human serum albumin (HSA) at physiological concentrations (4% HSA). Measure free vs. bound fractions via HPLC .
- Impact on PK : High protein binding (>90%) reduces free drug availability, requiring dose adjustment in pharmacokinetic models (e.g., using NONMEM software) .
Data Contradiction Resolution
Q. How can researchers resolve discrepancies in NMR data between laboratories?
- Methodology :
- Standardization : Use deuterated solvents (e.g., DMSO-d6) from the same supplier to eliminate solvent shift variations.
- Cross-Validation : Compare data with published spectra of structurally related compounds (e.g., 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid) .
- Advanced Techniques : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
Biological Activity Assessment
Q. What in vitro assays are appropriate for evaluating anti-inflammatory or antiviral activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
